

Technical Guide: Physical and Chemical Properties of Tulathromycin A-d7

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Compound of Interest

Compound Name: Tulathromycin A-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Tulathromycin A-d7**, a deuterated analog of the macrolide antibiotic Tulathromycin A. Given that **Tulathromycin A-d7** is primarily utilized as an internal standard in analytical applications, some of its specific experimental physical data is not readily available. In such instances, data for the parent compound, Tulathromycin A, is provided for reference and comparison.

Core Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Tulathromycin A-d7** and Tulathromycin A.

Table 1: Physical and Chemical Properties of **Tulathromycin A-d7**

Property	Value	Source
Molecular Formula	C ₄₁ H ₇₂ D ₇ N ₃ O ₁₂	[1][2][3]
Molecular Weight	813.12 g/mol	[1][2]
Exact Mass	812.61031219 Da	[4]
CAS Number	2734920-62-6	[1]
Appearance	White to Off-White Solid	[5] (for Tulathromycin A)
Computed XLogP3	3.8	[4]
Topological Polar Surface Area	201 Å ²	[4]

Table 2: Physical and Chemical Properties of Tulathromycin A

Property	Value	Source
Molecular Formula	C ₄₁ H ₇₉ N ₃ O ₁₂	[6][7][8][9]
Molecular Weight	806.08 g/mol	[6][10]
CAS Number	217500-96-4	[6][10]
Melting Point	186-188°C	[6]
Boiling Point (Predicted)	853.8 ± 65.0 °C	[6][10]
pKa (Predicted)	13.19 ± 0.70	[6]
Solubility	DMSO: ~50 mg/mL Ethanol: ~30 mg/mL Dimethyl Formamide: ~30 mg/mL Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL Water: Readily soluble at pH < 8	[8][11][12]
Appearance	White to Off-White Crystalline Powder	[5][6]

Mechanism of Action

Tulathromycin A, the parent compound of **Tulathromycin A-d7**, is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[9][11] It selectively binds to the 50S ribosomal subunit, which interferes with the translocation process of peptidyl-tRNA and ultimately halts the elongation of the polypeptide chain.[11]

Experimental Protocols

Detailed experimental protocols for the de novo characterization of the physical and chemical properties of **Tulathromycin A-d7** are not extensively published, as it is primarily synthesized for use as an internal standard. However, the following sections describe standard methodologies that would be employed for its characterization and its use in analytical methods.

High-Performance Liquid Chromatography (HPLC)

A common application of **Tulathromycin A-d7** is as an internal standard in the HPLC analysis of Tulathromycin A in various matrices.

- Objective: To quantify the amount of Tulathromycin A in a sample.
- Instrumentation: A standard HPLC system equipped with a UV or mass spectrometric detector.
- Methodology:
 - Sample Preparation: A known concentration of **Tulathromycin A-d7** is spiked into the sample containing the unknown quantity of Tulathromycin A. The sample then undergoes an extraction procedure, such as solid-phase extraction, to isolate the analytes.
 - Chromatographic Separation: The extracted sample is injected onto a C18 reversed-phase column. A mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer) is used to separate Tulathromycin A and **Tulathromycin A-d7**.
 - Detection: The eluent from the column is monitored by a detector. If using a UV detector, a wavelength of around 210 nm is typically used. For mass spectrometry, the respective

mass-to-charge ratios of Tulathromycin A and **Tulathromycin A-d7** are monitored.

- Quantification: The peak area of Tulathromycin A is compared to the peak area of the known concentration of **Tulathromycin A-d7** to determine the concentration of Tulathromycin A in the original sample. The stable isotope-labeled internal standard compensates for any loss of analyte during sample preparation and for variations in instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

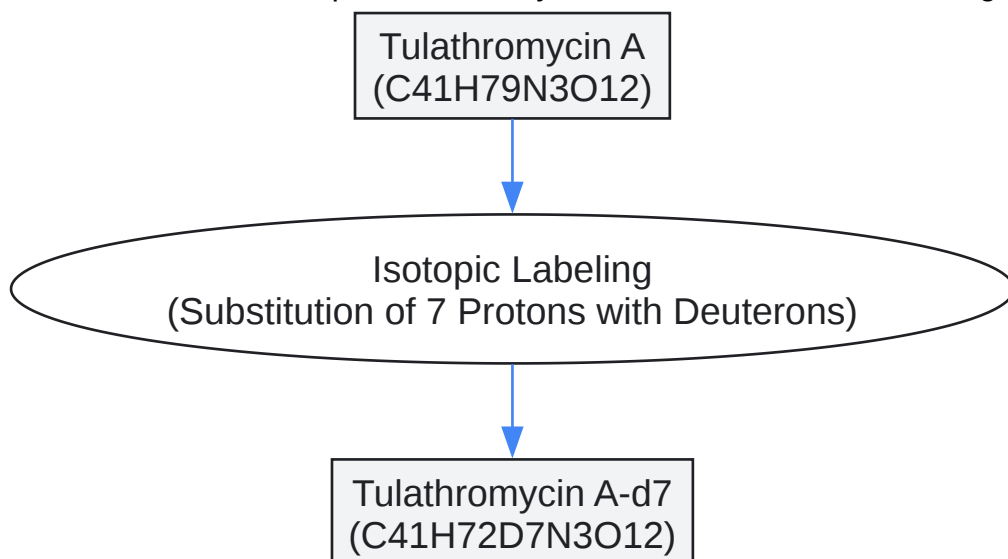
LC-MS/MS provides a highly sensitive and selective method for the quantification of Tulathromycin A, with **Tulathromycin A-d7** serving as an ideal internal standard.

- Objective: To achieve highly sensitive and specific quantification of Tulathromycin A in complex biological matrices.
- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
- Methodology:
 - Sample Preparation: Similar to the HPLC protocol, a precise amount of **Tulathromycin A-d7** is added to the sample, followed by extraction.
 - LC Separation: The sample is subjected to chromatographic separation, typically on a C8 or C18 column, to resolve the analytes from matrix components.
 - Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Tulathromycin A and **Tulathromycin A-d7** are monitored. For Tulathromycin A, a common transition is the doubly charged precursor ion to a singly charged product ion.^[13] For Tulathromycin-d7, the transition monitored is typically m/z 407.3 > 236.9.^[13]
 - Data Analysis: The ratio of the peak areas of the MRM transitions for Tulathromycin A and **Tulathromycin A-d7** is used to calculate the concentration of Tulathromycin A in the sample.

Visualizations

Structural Relationship

Structural Relationship of Tulathromycin A and its Deuterated Analog

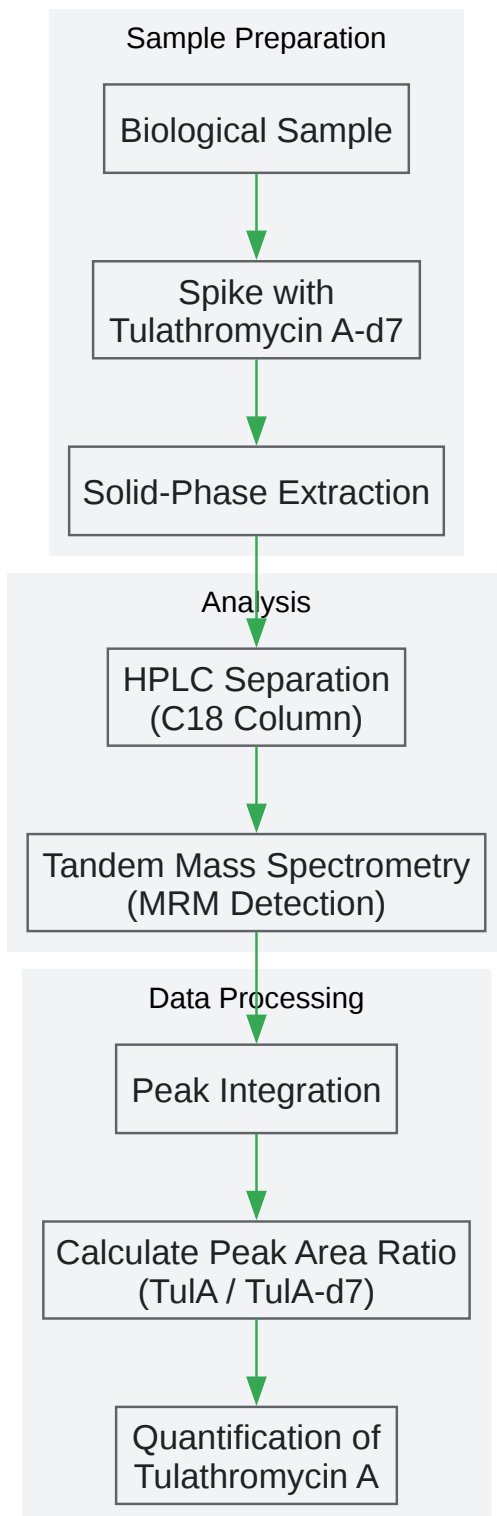


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Caption: Isotopic labeling of Tulathromycin A to yield **Tulathromycin A-d7**.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow for Tulathromycin A Quantification

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